1-(4-Chloro-benzyl)-piperidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMRQOXAAGFNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 1 4 Chloro Benzyl Piperidin 4 Ol
Retrosynthetic Analysis and Identification of Key Precursors for the Piperidine (B6355638) Core
A retrosynthetic analysis of 1-(4-chloro-benzyl)-piperidin-4-ol reveals two primary disconnection points, leading to the identification of key precursors. The first disconnection is at the C-N bond of the piperidine ring, separating the 4-chlorobenzyl group from the piperidin-4-ol core. This suggests a synthesis strategy involving the alkylation of piperidin-4-ol with a suitable 4-chlorobenzyl halide.
The second key disconnection breaks the piperidine ring itself. This approach points towards the construction of the heterocyclic ring from acyclic precursors. A common strategy involves the cyclization of a homoallylic amine, which can be formed through various methods. youtube.com This retrosynthetic approach highlights the importance of piperidin-4-one as a crucial intermediate, which can then be reduced to the desired alcohol. acs.org
The key precursors identified through this analysis are:
Piperidin-4-ol
4-Chlorobenzyl halide (e.g., chloride or bromide)
Piperidin-4-one
Acyclic amino aldehydes or ketones
Conventional and Innovative Synthetic Routes to this compound
Building upon the retrosynthetic analysis, several synthetic routes have been developed to produce this compound. These range from classical methods to more innovative approaches aimed at improving yield and efficiency.
Reductive Amination Pathways for N-Substitution
Reductive amination is a cornerstone in the synthesis of N-substituted piperidines. researchgate.net This method typically involves the reaction of a piperidine derivative with an aldehyde or ketone in the presence of a reducing agent. For the synthesis of this compound, this pathway would involve the reaction of piperidin-4-ol with 4-chlorobenzaldehyde (B46862).
The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the final product. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being a common choice. However, due to the toxicity of cyanide, alternative, less toxic reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) and borane-pyridine complex (BAP) have gained prominence. tandfonline.com BAP, in particular, has been shown to be an excellent replacement for NaBH3CN in the reductive amination of piperidines with various aldehydes. tandfonline.com The reaction is often carried out in a one-pot procedure, offering convenience and efficiency. tandfonline.comnih.gov
| Reactants | Reducing Agent | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Piperidine, Aldehyde | Borane-Pyridine (BAP) | Ethanol, Toluene (B28343), or CH2Cl2 | Good yields, avoids nitrile impurities, compatible with various functional groups. | tandfonline.com |
| Piperidin-4-one, Aniline | Not specified | Ethanol/Water | Direct synthesis of N-aryl-4-piperidones from a piperidinium (B107235) salt. | acs.org |
Nucleophilic Addition Strategies to Piperidin-4-one Intermediates
Another widely used strategy involves the nucleophilic addition of a Grignard reagent to a piperidin-4-one intermediate. In the context of this compound synthesis, this would entail the reaction of 1-benzyl-4-piperidone with a 4-chlorophenyl Grignard reagent. Subsequent debenzylation would yield the target compound.
Alternatively, a more direct approach involves the reaction of N-benzyl-4-piperidone with 4-chlorobenzaldehyde in the presence of a suitable catalyst. guidechem.com This method, however, may present challenges in terms of selectivity and yield. A variation of this approach involves the reaction of 1,5-dichloro-3-pentanone with anilines to directly yield N-aryl-4-piperidones. acs.org
A significant advancement in this area is the gold-catalyzed annulation, which allows for the direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers or esters. ajchem-a.com
| Reactants | Reagent/Catalyst | Key Transformation | Reference |
|---|---|---|---|
| N-benzyl-4-piperidone, 4-chlorobenzaldehyde | Not specified | Direct synthesis of 1-(4-chlorobenzyl)-4-hydroxypiperidine. | guidechem.com |
| N-allenamides, Alkene-tethered oxime ethers/esters | Gold catalyst | Direct assembly of piperidines. | ajchem-a.com |
| α,β-unsaturated ketones, Phenylboronic acid | Rhodium catalyst | Conjugate addition to form substituted piperidines. | nih.gov |
Multi-Step Conversions and Yield Optimization
Often, the synthesis of this compound is part of a larger synthetic sequence. In such cases, optimizing the yield of each step is crucial. For instance, in a multi-step synthesis starting from N-Boc-piperidin-4-one, a reductive amination reaction can be employed as a key step. researchgate.net
Yield optimization can also be achieved by carefully controlling reaction conditions such as temperature, solvent, and catalyst loading. For example, in the synthesis of (Z)-5-benzylidenethiazolidine-2,4-dione, the concentration of piperidine as a catalyst was found to significantly influence the yield. researchgate.net
Stereoselective and Enantioselective Synthesis for Chiral Analogues
While this compound itself is achiral, the synthesis of its chiral analogues is of significant interest in medicinal chemistry. This requires the use of stereoselective and enantioselective synthetic methods.
Chiral Auxiliaries and Asymmetric Catalysis
Chiral auxiliaries are commonly employed to induce stereoselectivity in the synthesis of piperidine derivatives. researchgate.net These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. Davies' chiral auxiliary, for example, has been used in asymmetric Michael additions to create enantiopure adducts that can be converted to various amine derivatives. ucl.ac.uk
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. acs.org Chiral catalysts, such as chiral phosphines or rhodium complexes, can be used to catalyze reactions with high enantioselectivity. acs.orgnih.gov For instance, a C2-symmetric chiral phosphepine has been shown to be an effective catalyst for the enantioselective [4 + 2] annulation of imines with allenes, yielding functionalized piperidine derivatives with very good stereoselectivity. acs.org Memory of chirality is another fascinating concept where the stereochemical information of a chiral starting material is retained in the product through an intramolecular S_N2' reaction. nih.gov
| Method | Key Feature | Example | Reference |
|---|---|---|---|
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Use of Davies' chiral auxiliary in asymmetric Michael additions. | ucl.ac.uk |
| Asymmetric Catalysis | Use of chiral catalysts to achieve high enantioselectivity. | Chiral phosphepine catalyzed [4 + 2] annulation of imines with allenes. | acs.org |
| Memory of Chirality | Retention of stereochemical information from a chiral starting material. | Intramolecular S_N2' cyclization of α-amino ester enolates. | nih.gov |
Diastereoselective Control in Intermediate Steps
The synthesis of this compound typically involves the reduction of a key intermediate, 1-(4-chloro-benzyl)-4-piperidone. The conversion of the ketone to a secondary alcohol introduces a new stereocenter at the C-4 position of the piperidine ring. This reduction can result in two diastereomers: the cis isomer, where the hydroxyl group is axial, and the trans isomer, where the hydroxyl group is equatorial. The control of this diastereoselectivity is a critical aspect of the synthesis.
The stereochemical outcome is largely governed by the steric environment of the carbonyl group and the choice of the reducing agent. The piperidone ring exists in a dynamic equilibrium of chair conformations. The bulky 4-chlorobenzyl group on the nitrogen atom preferentially occupies the equatorial position to minimize steric strain.
The reduction can proceed via two main pathways:
Axial Attack: The hydride reagent approaches the carbonyl carbon from the axial face, leading to the formation of the equatorial alcohol (trans isomer). This is generally favored by smaller, unhindered hydride reagents.
Equatorial Attack: The hydride reagent approaches from the more sterically hindered equatorial face, resulting in the axial alcohol (cis isomer). This pathway is often favored by bulkier reducing agents.
Studies on the reduction of substituted piperidones have shown that the diastereomeric ratio of the resulting alcohols is highly dependent on the reagent used. nih.gov For instance, sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) typically leads to a mixture of diastereomers, while bulkier reagents like lithium tri-sec-butylborohydride (L-Selectride®) can provide higher selectivity for the equatorial alcohol through equatorial attack. nih.gov
Table 1: Influence of Reducing Agents on Diastereoselectivity in Piperidone Reduction
| Reducing Agent | Typical Hydride Source | Predominant Attack Vector | Expected Major Isomer |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Small, unhindered | Axial | trans (Equatorial-OH) |
| Lithium Aluminum Hydride (LiAlH₄) | Small, unhindered | Axial | trans (Equatorial-OH) |
| L-Selectride® | Bulky, hindered | Equatorial | cis (Axial-OH) |
This table is based on general principles of cyclic ketone reduction; specific ratios for 1-(4-chloro-benzyl)-4-piperidone may vary.
Achieving high diastereoselectivity is crucial as it simplifies purification processes and ensures the desired stereochemistry for the final compound.
Principles of Green Chemistry in the Synthesis of this compound
The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. rsc.org The synthesis of this compound can be evaluated and improved through the lens of the 12 Principles of Green Chemistry. nih.gov
A common route to the precursor, 1-benzyl-4-piperidone, involves a Dieckmann condensation, which traditionally uses hazardous reagents like sodium metal in solvents such as toluene. chemicalbook.com Greener alternatives can significantly reduce the environmental footprint of the synthesis.
Key areas for green improvements include:
Solvent Selection: Traditional syntheses often employ hazardous solvents like toluene or N,N-dimethylformamide (DMF). chemicalbook.com Replacing these with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), anisole, or even water, where feasible, can improve the safety and environmental profile of the process. unibo.it
Reagent Choice: The use of stoichiometric, hazardous reagents like lithium aluminum hydride or sodium metal should be minimized. chemicalbook.comgoogleapis.com Catalytic hydrogenation, using a palladium-on-carbon catalyst with hydrogen gas or a transfer hydrogenation source like ammonium (B1175870) formate, presents a much greener alternative for the reduction of the piperidone intermediate. nih.govchemicalbook.com
Energy Efficiency: Employing microwave-assisted synthesis or mechanochemistry can reduce reaction times and energy consumption compared to conventional heating methods. nih.gov
Waste Prevention: Designing the synthesis to be a one-pot process, where intermediates are not isolated, can reduce the generation of waste from workup and purification steps. nih.gov
Table 2: Comparison of Traditional vs. Green Synthetic Approaches
| Synthetic Step | Traditional Method | Green Chemistry Alternative | Relevant Principle(s) |
|---|---|---|---|
| Piperidone Synthesis | Dieckmann condensation with sodium metal in toluene. chemicalbook.com | Catalytic cyclization; Use of safer bases and solvents (e.g., potassium carbonate in 2-MeTHF). | Safer Solvents & Auxiliaries, Hazard Prevention |
| Ketone Reduction | Stoichiometric LiAlH₄ in diethyl ether. googleapis.com | Catalytic transfer hydrogenation (e.g., Pd/C, ammonium formate) in water or ethanol. chemicalbook.com | Catalysis, Atom Economy |
| Heating | Conventional reflux over several hours. chemicalbook.com | Microwave-assisted heating to reduce reaction time. nih.gov | Design for Energy Efficiency |
Considerations for Laboratory Scale-Up and Process Optimization
Transitioning the synthesis of this compound from a laboratory bench to a larger pilot plant or manufacturing scale introduces several challenges that require careful process optimization.
Key considerations include:
Reaction Kinetics and Thermodynamics: The Dieckmann condensation is often exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions. This involves selecting appropriate reactors with adequate cooling capacity and potentially adjusting the rate of reagent addition.
Reagent Handling and Safety: Handling large quantities of hazardous materials like sodium metal, metal hydrides (LiAlH₄), or flammable solvents (toluene, diethyl ether) requires stringent safety protocols and specialized equipment. chemicalbook.comgoogleapis.com Opting for safer, catalytic routes as discussed in the green chemistry section can mitigate these risks significantly.
Work-up and Purification: Procedures that are simple on a lab scale, such as liquid-liquid extraction with large volumes of solvent, become inefficient and costly on a larger scale. Optimization may involve selecting a solvent system that simplifies phase separation or using crystallization instead of chromatography for purification. The final product, being a solid, is well-suited for isolation and purification by crystallization, which is a scalable and efficient method.
Process Control and Monitoring: Implementing in-situ monitoring techniques (e.g., reaction calorimetry, spectroscopic probes) can provide real-time data on reaction progress and safety, allowing for better control and optimization of reaction parameters like temperature, pressure, and stirring rate.
Table 3: Parameters for Laboratory Scale-Up and Optimization
| Parameter | Laboratory Scale Consideration | Large-Scale Challenge | Optimization Strategy |
|---|---|---|---|
| Heat Transfer | Flask in an oil bath | High surface-to-volume ratio, risk of overheating | Use of jacketed reactors, controlled addition of reagents, selection of a suitable solvent |
| Mixing | Magnetic stirrer | Ensuring homogeneity in large volumes | Use of overhead mechanical stirrers, baffle design, computational fluid dynamics (CFD) modeling |
| Purification | Flash column chromatography | Not economically viable, high solvent waste | Development of a robust crystallization process, anti-solvent addition, pH adjustment |
| Reagent Addition | Manual addition via pipette or funnel | Safety and control of exothermic reactions | Use of automated dosing pumps, precise temperature monitoring |
By carefully addressing these factors, the synthesis can be made more robust, safe, and economically viable for large-scale production.
Advanced Structural Elucidation and Conformational Analysis of 1 4 Chloro Benzyl Piperidin 4 Ol
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation and detailed conformational analysis of 1-(4-Chloro-benzyl)-piperidin-4-ol. These techniques provide a wealth of information regarding the connectivity of atoms, the stereochemical arrangement, the exact molecular mass, and the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and various 2D NMR techniques, has been instrumental in the complete assignment of all proton and carbon signals and in elucidating the stereochemistry of this compound.
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. For instance, the protons on the piperidine (B6355638) ring exhibit distinct chemical shifts depending on their axial or equatorial orientation. The benzylic protons and the aromatic protons of the chlorobenzyl group also show characteristic signals.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. This allows for the unambiguous identification of the piperidinyl, benzylic, and aromatic carbons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.29 | d | 2H | Ar-H |
| 7.24 | d | 2H | Ar-H |
| 3.65 | m | 1H | CH-OH |
| 3.46 | s | 2H | CH₂-Ar |
| 2.75 | m | 2H | N-CH₂ (axial) |
| 2.16 | m | 2H | N-CH₂ (equatorial) |
| 1.88 | m | 2H | CH₂ (axial) |
| 1.58 | m | 2H | CH₂ (equatorial) |
| 1.75 | s | 1H | OH |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 137.1 | Ar-C |
| 132.2 | Ar-C |
| 130.5 | Ar-CH |
| 128.3 | Ar-CH |
| 67.5 | CH-OH |
| 62.5 | CH₂-Ar |
| 51.9 | N-CH₂ |
| 34.8 | CH₂ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact molecular weight of this compound, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information about the structural components of the molecule. Common fragmentation pathways often involve the cleavage of the benzylic C-N bond and fragmentations within the piperidine ring, leading to characteristic daughter ions.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in this compound. The FT-IR spectrum typically shows a broad O-H stretching band for the hydroxyl group, C-H stretching vibrations for the aromatic and aliphatic parts, and a C-Cl stretching vibration. The combination of FT-IR and FT-Raman data can offer insights into the conformational state of the molecule, as the vibrational modes can be sensitive to the molecular geometry.
X-ray Crystallography and Solid-State Conformational Analysis
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. For this compound, single-crystal X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsion angles. This technique would confirm that the piperidine ring adopts a chair conformation, which is the most stable arrangement. Furthermore, it would establish the orientation of the hydroxyl and the 4-chlorobenzyl substituents as either axial or equatorial. In many similar structures, the bulky benzyl (B1604629) group preferentially occupies the equatorial position to minimize steric hindrance.
Gas-Phase and Solution-Phase Conformational Isomerism
While the solid-state conformation is well-defined, in the gas phase and in solution, this compound can exist as a mixture of different conformers. The primary conformational isomerism arises from the ring-puckering of the piperidine ring (chair, boat, twist-boat) and the rotation around the C-N and C-C single bonds of the benzyl substituent. The interconversion between these conformers is often rapid at room temperature. The relative populations of these isomers are determined by their respective energies, with lower energy conformers being more abundant.
Quantum Chemical Calculations for Conformational Energy Landscapes and Tautomerism
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the conformational energy landscape of this compound. These calculations can be used to determine the relative energies of different conformers, the energy barriers for their interconversion, and to predict various spectroscopic properties. Such studies can confirm that the chair conformation of the piperidine ring with the 4-chlorobenzyl group in the equatorial position is the most stable isomer. While tautomerism is not a significant feature for this specific molecule, computational methods could be employed to investigate the potential for proton transfer, for instance, from the hydroxyl group to the nitrogen atom, although this is expected to be a high-energy process.
Chemical Reactivity and Derivatization Strategies for 1 4 Chloro Benzyl Piperidin 4 Ol
Functional Group Interconversions of the Hydroxyl Moiety
The secondary hydroxyl group on the piperidine (B6355638) ring is a prime site for a variety of functional group interconversions, enabling the introduction of diverse substituents and the modulation of the molecule's physicochemical properties.
Common transformations of the hydroxyl group include:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-chlorobenzyl)piperidin-4-one. This transformation is a key step in the synthesis of many derivatives, providing a carbonyl group that can undergo further reactions such as reductive amination.
Esterification: Reaction with acyl chlorides or carboxylic acids under appropriate conditions yields esters. This allows for the introduction of a wide range of acyl groups, altering steric bulk and lipophilicity.
Etherification: The hydroxyl group can be converted into an ether linkage through Williamson ether synthesis or other etherification protocols. This modification can introduce new pharmacophoric elements and alter hydrogen bonding capabilities.
Conversion to Halides: The hydroxyl group can be replaced by a halogen, such as chlorine or bromine, using standard reagents like thionyl chloride or phosphorus tribromide. vanderbilt.edu These halogenated intermediates serve as versatile precursors for nucleophilic substitution reactions. For instance, treatment of benzyl (B1604629) alcohols with tosyl chloride can lead to the formation of the corresponding chlorides instead of the expected tosylates. researchgate.net
Formation of Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base converts the alcohol into a good leaving group, facilitating subsequent nucleophilic substitution reactions. vanderbilt.eduub.edu
These interconversions are fundamental in expanding the chemical space accessible from 1-(4-chloro-benzyl)-piperidin-4-ol.
Transformations on the Piperidine Nitrogen
The tertiary nitrogen atom within the piperidine ring is a key nucleophilic and basic center, offering another avenue for derivatization.
Key transformations involving the piperidine nitrogen include:
N-debenzylation: The 4-chlorobenzyl group can be removed under various conditions, most commonly through catalytic hydrogenation, to yield 4-hydroxypiperidine. chemicalbook.com This unmasks a secondary amine that can be subsequently functionalized with a wide array of substituents.
N-alkylation and N-arylation: The debenzylated piperidine nitrogen can undergo N-alkylation with various alkyl halides or N-arylation through methods like the Buchwald-Hartwig amination. This allows for the introduction of different substituents at the nitrogen atom, significantly impacting the molecule's properties. The reactivity of benzyl chlorides in N-alkylation reactions can be influenced by substituents on the aromatic ring; for example, an electron-donating group like methoxy (B1213986) can increase the reactivity of the benzyl chloride. chemicalforums.com
Amide and Sulfonamide Formation: The secondary amine obtained after debenzylation can react with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. These modifications can introduce hydrogen bond donors and acceptors and alter the conformational preferences of the piperidine ring.
These transformations are crucial for exploring the structure-activity relationships (SAR) associated with the substituent on the piperidine nitrogen.
Exploration of Substitutions on the Chlorobenzyl Group
The 4-chloro-benzyl moiety provides a platform for modifications on the aromatic ring, although these are generally less common than transformations at the other two sites.
Strategies for modifying the chlorobenzyl group include:
Nucleophilic Aromatic Substitution (SNAr): While challenging due to the deactivating nature of the chlorine atom, SNAr reactions can be employed under forcing conditions or with appropriately activated substrates to replace the chlorine with other nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. This enables the introduction of a wide range of aryl, alkynyl, and amino groups at the 4-position of the benzyl ring.
Modification of the Benzylic Methylene (B1212753) Group: While less explored, functionalization of the benzylic methylene bridge is a potential strategy for introducing new substituents.
These modifications allow for the fine-tuning of electronic and steric properties of the aromatic portion of the molecule.
Synthesis and Characterization of Designed Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is a key strategy in drug discovery and chemical biology to explore structure-activity relationships and develop new chemical entities with improved properties. nih.govdea.gov
Structure-Directed Modifications for Chemical Probe Development
The development of chemical probes often requires the strategic modification of a lead compound to introduce reporter groups or reactive moieties while retaining biological activity. For this compound, this could involve:
Introduction of Fluorophores: Attaching a fluorescent tag to the molecule, for example, through derivatization of the hydroxyl group or the piperidine nitrogen, allows for visualization and tracking of the molecule in biological systems.
Attachment of Biotin or Other Affinity Labels: The incorporation of an affinity tag facilitates the isolation and identification of the molecular targets of the compound.
Introduction of Photo-crosslinking Groups: Incorporating a photoreactive group, such as a benzophenone (B1666685) or an aryl azide (B81097), allows for covalent labeling of the target protein upon photoactivation, aiding in target identification and validation.
These structure-directed modifications are essential for elucidating the mechanism of action and identifying the cellular targets of bioactive compounds derived from this scaffold.
Bioisosteric Replacements in Analogues
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. u-tokyo.ac.jp For this compound, bioisosteric replacements can be applied to all three key regions of the molecule:
Hydroxyl Group Bioisosteres: The hydroxyl group can be replaced with other groups that can act as hydrogen bond donors or acceptors, such as an amino group, a thiol group, or a small amide. u-tokyo.ac.jp
Chlorine Bioisosteres: The chlorine atom on the benzyl ring can be replaced by other halogens (F, Br, I) or by other groups with similar steric and electronic properties, such as a trifluoromethyl group (CF3) or a cyano group (CN).
Piperidine Ring Bioisosteres: The piperidine ring itself can be replaced by other cyclic amines, such as pyrrolidine (B122466) or azepane, or by non-basic isosteres to probe the importance of the nitrogen's basicity.
1,2,4-Oxadiazole (B8745197) as a Bioisostere: The 1,2,4-oxadiazole ring is recognized as a bioisostere for amide and ester functionalities and has been incorporated into various compounds to enhance biological activity. nih.govnih.gov
The systematic application of bioisosteric replacements can lead to the discovery of analogues with optimized pharmacological profiles.
Regioselectivity and Stereoselectivity in Derivatization Reactions
Controlling regioselectivity and stereoselectivity is crucial when derivatizing this compound, especially when multiple reactive sites are present or when new stereocenters are created.
Regioselectivity: When both the hydroxyl group and the piperidine nitrogen are available for reaction, the choice of reagents and reaction conditions can direct the transformation to one site over the other. For instance, acylation might preferentially occur at the more nucleophilic hydroxyl group under certain conditions, while alkylation might favor the piperidine nitrogen. Protecting group strategies are often employed to achieve selective functionalization.
Stereoselectivity: The piperidine ring exists in a chair conformation, and the substituents can occupy either axial or equatorial positions. researchgate.net Reactions at the 4-position can be influenced by the existing stereochemistry and can proceed with a degree of stereoselectivity. For example, the reduction of the corresponding ketone can lead to a mixture of diastereomeric alcohols, and the choice of reducing agent can influence the stereochemical outcome. When new chiral centers are introduced, for example, through alkylation with a chiral electrophile, the formation of diastereomers is possible. Chiral chromatography or stereoselective synthetic methods are then required to separate or selectively synthesize the desired stereoisomer. The ring-opening of epoxides derived from related tetrahydropyridine (B1245486) systems can proceed with high regio- and stereoselectivity. researchgate.net
Careful consideration and control of regioselectivity and stereoselectivity are essential for the unambiguous synthesis and characterization of specific analogues and for understanding their structure-activity relationships.
Structure Activity Relationship Sar Investigations: Molecular and Theoretical Perspectives
Identification of Key Pharmacophoric Features and Molecular Recognition Elements
The essential molecular features of 1-(4-Chloro-benzyl)-piperidin-4-ol that are crucial for its interaction with biological targets are defined by its distinct chemical motifs. These pharmacophoric elements include:
The 4-Chlorobenzyl Group: This moiety provides a significant hydrophobic and aromatic region. The benzene (B151609) ring can engage in π-π stacking or hydrophobic interactions within a target's binding pocket. The chlorine atom at the para position is an electron-withdrawing group that influences the electronic distribution of the ring and can participate in halogen bonding, a specific type of non-covalent interaction.
The Piperidine (B6355638) Ring Nitrogen: As a tertiary amine, this nitrogen atom is typically protonated at physiological pH, acquiring a positive charge. This allows it to form strong ionic interactions or hydrogen bonds with acidic residues, such as aspartate or glutamate, in a protein binding site.
The 4-Hydroxyl Group: This functional group is a key hydrogen bond donor and acceptor. It can form crucial hydrogen bonds with polar residues in a binding pocket, significantly contributing to binding affinity and specificity. Its position on the piperidine ring provides a specific vector for these interactions.
The Piperidine Scaffold: The piperidine ring itself acts as a three-dimensional scaffold, holding the other pharmacophoric elements in a defined spatial orientation. nih.govnih.gov This rigid, non-planar structure is a common feature in many pharmaceuticals and is favored in drug design for its favorable physicochemical properties. nih.gov
Together, these features create a pharmacophore model characterized by a hydrophobic/aromatic region, a cationic center, and a hydrogen-bonding group, all held in a specific 3D arrangement by the piperidine core.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, a QSAR model could be developed to predict their potency and guide the synthesis of new, more active compounds.
A typical QSAR study on analogues of this compound would involve synthesizing a library of derivatives with variations at key positions, such as different substituents on the benzyl (B1604629) ring or modifications to the piperidine core. The biological activity of each analogue would be measured, and this data would be correlated with calculated molecular descriptors.
Key descriptors in a QSAR model for these analogues might include:
Electronic Descriptors: Parameters like Hammett constants (σ) for the benzyl ring substituents to quantify their electron-donating or -withdrawing effects. chemrxiv.org
Steric Descriptors: Values such as molar refractivity (MR) or Taft steric parameters (Es) to describe the size and shape of the substituents.
Hydrophobic Descriptors: The partition coefficient (logP) to model the hydrophobicity of the molecule.
Topological Descriptors: Indices that describe molecular shape and branching.
For instance, a resulting QSAR equation might take the form:
log(1/IC50) = a(σ) + b(logP) + c(Es) + d
Where a, b, and c are coefficients determined by regression analysis, and d is a constant. Such a model can reveal that, for example, electron-withdrawing groups on the benzyl ring and smaller, less bulky substituents are favorable for activity. nih.gov
| Analogue | Substituent (R) | Hammett Constant (σp) | logP | Predicted Activity (Hypothetical) |
| 1 | -Cl | 0.23 | 2.8 | Moderate |
| 2 | -F | 0.06 | 2.3 | Low |
| 3 | -CH3 | -0.17 | 2.9 | Low |
| 4 | -NO2 | 0.78 | 2.4 | High |
| 5 | -OCH3 | -0.27 | 2.2 | Very Low |
This table presents a hypothetical QSAR scenario for illustrative purposes.
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling focuses on identifying the 3D arrangement of essential chemical features responsible for a molecule's biological activity, without needing the structure of the target protein. semanticscholar.org For this compound and its analogues, a ligand-based pharmacophore model would be derived from a set of known active compounds.
The process involves superimposing active molecules and identifying common features, which for this series would likely include:
An aromatic/hydrophobic center (the chlorophenyl ring).
A hydrogen bond acceptor/donor feature (the 4-hydroxyl group).
A positive ionizable feature (the piperidine nitrogen).
This model serves as a 3D query to screen virtual libraries for new compounds that match the pharmacophoric requirements, potentially identifying novel scaffolds for development. It can also guide the design of new analogues by ensuring that proposed modifications retain the key pharmacophoric elements in their correct spatial orientation.
Fragment-Based Ligand Design (FBLD) Implications from the Piperidine Core
Fragment-Based Ligand Design (FBLD) has become a powerful strategy in drug discovery. semanticscholar.org It involves screening libraries of small molecules, or "fragments," for weak binding to a target. semanticscholar.org These hits then serve as starting points for building more potent, drug-like molecules. semanticscholar.org
The piperidine ring is an exemplary fragment in FBDD. nih.govnih.gov It is considered a valuable 3D fragment, offering a non-flat scaffold that can explore chemical space more effectively than predominantly flat aromatic fragments. nih.govwhiterose.ac.ukrsc.org The core of this compound can be deconstructed into its constituent fragments:
Piperidin-4-ol: This fragment provides a 3D scaffold with a hydrogen bonding feature.
4-Chlorobenzyl group: This fragment provides a vector for hydrophobic and aromatic interactions.
In an FBLD approach, the piperidin-4-ol core could be identified as an initial hit. Subsequent work would focus on "growing" or elaborating this fragment by adding substituents, such as the 4-chlorobenzyl group, to improve affinity and selectivity by making additional favorable contacts with the target protein. nih.gov The piperidine core's utility lies in its synthetic tractability and its ability to present substituents in well-defined three-dimensional arrangements. nih.gov
Theoretical Impact of Substituent Effects on Electronic and Steric Profiles
The nature of the substituent on the benzyl ring has a profound theoretical impact on the molecule's electronic and steric properties, which in turn governs its binding affinity.
Electronic Effects: The 4-chloro substituent is moderately electron-withdrawing, influencing the charge distribution across the aromatic ring. This can affect the strength of aromatic interactions (like π-π or cation-π interactions) and the pKa of the piperidine nitrogen. Replacing the chlorine with a strong electron-donating group (e.g., -OCH3) or a strong electron-withdrawing group (e.g., -NO2) would significantly alter these properties. A database of computed descriptors can provide quantitative measures of these effects. chemrxiv.org
Steric Effects: The size and shape of the substituent dictate how well the molecule fits into a binding pocket. While chlorine is relatively small, larger substituents could introduce steric hindrance, preventing optimal binding. Conversely, in some cases, a larger group might be able to access an additional hydrophobic pocket and increase affinity. Descriptors like buried volume or Sterimol parameters are used to quantify these steric properties. chemrxiv.org
| Substituent | Hammett Constant (σp) chemrxiv.org | van der Waals Radius (Å) | Electronic Effect | Steric Profile |
| -H | 0.00 | 1.20 | Neutral | Minimal |
| -F | 0.06 | 1.47 | Weakly Withdrawing | Small |
| -Cl | 0.23 | 1.75 | Moderately Withdrawing | Medium |
| -Br | 0.23 | 1.85 | Moderately Withdrawing | Medium |
| -CH3 | -0.17 | 2.00 | Weakly Donating | Medium |
| -CF3 | 0.54 | 2.44 | Strongly Withdrawing | Large |
| -NO2 | 0.78 | 2.40 (approx.) | Strongly Withdrawing | Large |
This data illustrates the trade-offs in drug design: a substituent chosen for its favorable electronic properties might have a suboptimal steric profile, and vice versa. Optimizing the substituent is a key goal of lead optimization in medicinal chemistry.
Mechanistic Elucidation at the Molecular and Cellular Levels for 1 4 Chloro Benzyl Piperidin 4 Ol
In Vitro Receptor Binding Affinity and Selectivity Profiling
An extensive search for in vitro receptor binding data for 1-(4-Chloro-benzyl)-piperidin-4-ol yielded no specific results. Typically, to characterize a compound's interaction with various receptors, competitive binding assays are performed. These assays measure the ability of the test compound to displace a radiolabeled ligand from a specific receptor, with the results often expressed as an IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant). This profiling is crucial for identifying primary biological targets and understanding a compound's selectivity across different receptor families (e.g., G-protein coupled receptors, ion channels, transporters). However, no such binding affinity or selectivity profile for this compound has been published in the scientific literature.
Enzyme Inhibition Kinetics and Mechanism of Action Studies in vitro
There is no publicly available information regarding the enzyme inhibition kinetics or the specific mechanism of action for this compound. Such studies are fundamental to understanding how a compound may interfere with enzymatic processes. Kinetic analyses, including Lineweaver-Burk plots, are used to determine the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) and to calculate key parameters like the inhibitor dissociation constants (Kᵢ). nih.govmdpi.com While piperidine-containing molecules have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE), no specific IC₅₀ values or detailed kinetic studies for this compound have been documented. nih.gov
Modulatory Effects on Ion Channels and Transporters in Cellular Systems in vitro
No research detailing the modulatory effects of this compound on ion channels or transporters in cellular systems has been found in the public domain. The evaluation of a compound's impact on ion channels (e.g., sodium, potassium, calcium channels) and neurotransmitter transporters (such as those for dopamine, serotonin, and norepinephrine) is a critical step in pharmacological characterization. nih.govnih.gov These studies, often conducted using electrophysiological techniques or uptake assays in cell lines, are essential for identifying potential therapeutic applications or off-target effects. For structurally related piperidine (B6355638) analogues, interactions with monoamine transporters have been explored, but specific data for this compound is absent. nih.gov
Intracellular Signaling Pathway Modulation in Cell-Based Assays (Molecular Focus)
Currently, there are no published studies on the modulation of intracellular signaling pathways by this compound. Cell-based assays are employed to determine if a compound affects signaling cascades, such as those involving cyclic AMP (cAMP), protein kinases, or calcium mobilization, subsequent to receptor binding or enzyme inhibition. nih.gov These investigations provide a deeper understanding of the compound's molecular mechanism of action within a cellular context. The scientific literature lacks any reports on how this compound influences these or other signaling pathways.
Computational Chemistry and Chemoinformatics Applications to 1 4 Chloro Benzyl Piperidin 4 Ol
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(4-Chloro-benzyl)-piperidin-4-ol and its analogs, docking studies are instrumental in elucidating potential biological targets and understanding the molecular basis of their activity.
Research on structurally related compounds provides insights into the likely interactions of this compound. For instance, a study on (1-(4-Chlorobenzyl)piperidin-4-yl)methanol, a close analog, demonstrated its interaction with the melanocortin-4 receptor (MC4R). In these simulations, the 4-chlorobenzyl group was found to engage in hydrophobic interactions within the receptor's pockets, while the piperidinylmethanol moiety formed hydrogen bonds.
Similarly, in studies involving other benzyl-piperidine derivatives, molecular docking has been used to assess inhibitory potential against various protein targets, such as the main protease (Mpro) of SARS-CoV-2. nih.gov These simulations typically reveal key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site. nih.govnih.gov The 4-chlorophenyl group of this compound is expected to be a key participant in hydrophobic and halogen-bond interactions, while the hydroxyl group on the piperidine (B6355638) ring can act as a hydrogen bond donor and acceptor.
Table 1: Potential Molecular Interactions of this compound in a Protein Binding Site
| Molecular Moiety | Interaction Type | Potential Interacting Residues |
|---|---|---|
| 4-Chlorobenzyl Group | Hydrophobic, π-π Stacking, Halogen Bond | Aromatic (e.g., Phe, Tyr, Trp), Aliphatic (e.g., Leu, Val, Ile) |
| Piperidine Ring | Van der Waals, Hydrophobic | Various |
| Piperidine Nitrogen | Hydrogen Bond Acceptor (if deprotonated) | Hydrogen Bond Donors (e.g., Ser, Thr, Asn, Gln) |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations provide detailed information about the conformational flexibility of a molecule and the dynamics of its interaction with a biological target over time. For this compound, MD simulations can be used to assess the stability of the piperidine ring's conformation and the persistence of ligand-protein interactions identified through molecular docking.
The piperidine ring in this compound typically adopts a chair conformation. nih.gov In this conformation, the substituents can be in either axial or equatorial positions. The large 4-chlorobenzyl group at the nitrogen is expected to preferentially occupy the equatorial position to minimize steric hindrance. The hydroxyl group at the C4 position can be either axial or equatorial, and the relative stability of these two conformers can be evaluated using MD simulations.
When docked into a protein's binding site, MD simulations can track the movement of the ligand and the protein, providing insights into the stability of the binding pose. These simulations can reveal whether key hydrogen bonds are maintained, how water molecules mediate interactions, and whether the ligand induces conformational changes in the protein.
Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to investigate the electronic properties of a molecule. These calculations can predict a variety of molecular characteristics, including the distribution of electron density, the energies of molecular orbitals, and spectroscopic properties.
For molecules structurally similar to this compound, DFT has been used to optimize the molecular geometry and compare it with experimental data from X-ray diffraction. nih.gov Such calculations also yield insights into the molecule's reactivity through analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack, and positive potential around the hydroxyl hydrogen. These methods can also be used to predict spectroscopic data, such as NMR and FTIR spectra, which can aid in the structural characterization of the compound. nih.gov
Table 2: Properties of this compound Derivable from Quantum Chemical Calculations
| Calculated Property | Significance |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. nih.gov |
| Mulliken Atomic Charges | Quantifies the partial charge on each atom. nih.gov |
In Silico Prediction of ADMET-Relevant Molecular Properties
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. For this compound, several key molecular properties relevant to ADMET can be computationally estimated.
These properties are often calculated based on the molecule's structure and include descriptors like the logarithm of the octanol-water partition coefficient (LogP), which indicates lipophilicity, and the topological polar surface area (TPSA), which correlates with drug transport properties. The number of hydrogen bond donors and acceptors is also a critical factor in determining a molecule's membrane permeability and interaction with biological targets. Various computational models and rules, such as Lipinski's Rule of Five, use these properties to assess a compound's "drug-likeness". researchgate.net
Table 3: Predicted ADMET-Relevant Properties for this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 225.71 g/mol | Influences diffusion and transport. |
| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.0 | Measures lipophilicity, affecting absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 32.26 Ų | Correlates with membrane permeability. |
| Hydrogen Bond Donors | 1 | Number of O-H or N-H bonds. |
| Hydrogen Bond Acceptors | 2 | Number of N or O atoms. |
Note: The values presented are typical estimates from various computational platforms and may vary slightly between different prediction algorithms.
Virtual Screening and Library Design Based on the this compound Scaffold
The this compound structure can serve as a scaffold for virtual screening and the design of compound libraries. Virtual screening involves computationally screening large databases of compounds to identify those that are likely to bind to a specific biological target. nih.gov The piperidine scaffold is a common motif in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. whiterose.ac.uk
Libraries of compounds can be designed by systematically modifying the this compound scaffold. For example, different substituents can be placed on the phenyl ring or the piperidine nitrogen, or the hydroxyl group can be replaced with other functional groups. These virtual libraries can then be screened against various protein targets to identify promising candidates for synthesis and biological testing. Databases such as ChemDiv are often used in these screening campaigns. chemdiv.com
The structural features of this compound, such as its combination of a rigid aromatic ring and a flexible piperidine core with a hydrogen bonding group, make it a versatile starting point for library design aimed at a variety of protein targets.
Cheminformatics Tools for Chemical Space Exploration and Diversity Analysis
Cheminformatics tools are essential for exploring the chemical space around a particular scaffold and analyzing the diversity of a compound library. For the this compound scaffold, these tools can be used to understand the range of possible 3D shapes and properties that can be achieved through chemical modification.
Techniques like Principal Moment of Inertia (PMI) plots can be used to visualize the 3D shape diversity of a library of piperidine derivatives. whiterose.ac.uk By systematically creating virtual libraries based on the this compound core and analyzing their properties, researchers can ensure that they are exploring a broad and diverse chemical space. This helps in identifying novel structures with potentially improved activity or properties. The analysis of such a virtual library would likely show that the derivatives occupy a three-dimensional molecular space, which is often advantageous in drug discovery compared to flat, two-dimensional molecules. whiterose.ac.uk
Advanced Analytical Methodologies for the Study of 1 4 Chloro Benzyl Piperidin 4 Ol
Development of Chromatographic Methods (HPLC, GC, SFC) for Purity Assessment and Quantification in Complex Mixtures
Chromatographic techniques are fundamental for the separation, identification, and quantification of 1-(4-Chloro-benzyl)-piperidin-4-ol and its related impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for purity assessment and analysis in complex mixtures.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of piperidine (B6355638) derivatives. researchgate.net Due to the presence of the chlorobenzyl group, this compound possesses a UV chromophore, allowing for detection using a UV spectrophotometer. Method development involves optimizing parameters such as the stationary phase (e.g., C18, C8), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), column temperature, and flow rate to achieve optimal separation from potential impurities and degradation products. researchgate.net For piperidine-containing compounds that lack a strong chromophore, pre-column derivatization with agents like 4-toluenesulfonyl chloride can be employed to introduce a UV-active moiety, enabling sensitive detection. researchgate.netnih.gov
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While this compound may require derivatization to increase its volatility and thermal stability (e.g., silylation of the hydroxyl group), GC offers high resolution and sensitivity, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov The choice of a capillary column with an appropriate stationary phase is critical for separating the analyte from closely related structures.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC and GC, particularly for the analysis of chiral and lipophilic compounds. chromatographyonline.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers faster analysis times and reduced solvent consumption. Its unique selectivity makes it orthogonal to RP-HPLC, providing a valuable tool for resolving impurities that may co-elute in liquid chromatography. mmu.ac.uk SFC is often the technique of choice for chiral separations, as will be discussed in the next section. chromatographyonline.com
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Application Note |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile:Water with 0.1% Formic Acid (Gradient Elution) | UV at ~225 nm | Suitable for purity and assay determination of this compound due to its UV chromophore. researchgate.netsielc.com |
| GC | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm) | Helium or Hydrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Requires derivatization of the hydroxyl group to improve volatility. Useful for detecting volatile impurities. |
| SFC | Diol or 2-Ethylpyridine modified silica | CO₂ with Methanol (B129727) co-solvent | UV or Evaporative Light Scattering Detector (ELSD) | Offers rapid analysis and orthogonal selectivity compared to HPLC. mmu.ac.uk Particularly useful for lipophilic compounds and chiral separations. chromatographyonline.com |
Chiral Separation Techniques for Enantiomeric Purity Determination
Since this compound is a chiral molecule, the separation and quantification of its enantiomers are critical, as different enantiomers can exhibit distinct pharmacological activities. Chiral chromatography is the most reliable and common technique for enantioseparation. researchgate.net
Chiral HPLC: This is the most prevalent method for determining enantiomeric purity. The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Chiralcel® series), are highly effective for a wide range of chiral compounds, including piperidine derivatives. researchgate.net The development of a chiral HPLC method involves screening various CSPs and optimizing the mobile phase, which can be run in normal-phase (e.g., hexane/isopropanol), polar organic (e.g., ethanol/acetonitrile), or reversed-phase modes. nih.gov Achieving a high resolution factor (Rs > 1.5) between the enantiomer peaks is a key goal of method development. nih.gov For compounds with poor chromophores, pre-column derivatization can be used to enhance detectability and sometimes improve chiral recognition. nih.gov
Chiral GC and SFC: Chiral GC, using columns coated with cyclodextrin derivatives, can also be employed for the enantiomeric separation of volatile derivatives of this compound. nih.gov Chiral SFC is increasingly recognized for its superiority in chiral separations, often providing faster and more efficient separations than HPLC with a wider range of compatible CSPs. chromatographyonline.com
| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection | Resolution (Rs) |
|---|---|---|---|---|---|
| Piperidine-2,6-dione analogues | Chiralpak IA | n-Hexane:Ethanol (70:30, v/v) | 1.0 mL/min | UV at 225 nm | > 10 researchgate.net |
| Piperidin-3-amine (derivatized) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | 0.5 mL/min | UV at 228 nm | > 4.0 nih.gov |
| Quinolones on Vancomycin CSP | Chirabiotic V | MeOH:ACN:H₂O:TEA (70:10:20:0.1%) | 1.0 mL/min | UV | 2.3 - 2.4 researchgate.net |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS, LC-NMR) for Comprehensive Structural and Quantitative Analysis
Hyphenated techniques, which couple a separation method with a powerful detection technology, are indispensable for the definitive structural elucidation of unknowns and for ultra-sensitive quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is a cornerstone of modern pharmaceutical analysis due to its high sensitivity and selectivity. kuleuven.be For this compound, LC-MS can be used to confirm its molecular weight and to identify and characterize impurities and degradation products, even at trace levels. nih.gov Electrospray ionization (ESI) is a common ionization technique for such molecules. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion, which is crucial for identifying unknown metabolites or impurities. researchgate.net In quantitative analysis, LC-MS/MS operating in Selected Reaction Monitoring (SRM) mode offers exceptional sensitivity and specificity, making it ideal for bioanalytical studies.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high-resolution separation of GC with the detection power of MS. It is highly effective for identifying unknown volatile or semi-volatile compounds by comparing their mass spectra to established libraries. For non-volatile compounds, derivatization is necessary prior to analysis. The fragmentation patterns generated by electron ionization (EI) are often highly specific and reproducible, facilitating reliable compound identification.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples an HPLC system with an NMR spectrometer. This technique allows for the acquisition of NMR spectra on separated peaks without the need for manual fraction collection and isolation. nih.gov It is an exceptionally powerful tool for the unambiguous structure elucidation of impurities, metabolites, or degradation products, providing detailed information about the carbon-hydrogen framework of the molecule. While technically demanding, LC-NMR can significantly accelerate the identification process for novel compounds discovered in complex mixtures. nih.gov
| Technique | Ionization/Detection Method | Primary Application | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Electrospray Ionization (ESI) | Impurity profiling, metabolite identification, bioanalytical quantification. nih.govresearchgate.net | High sensitivity, high selectivity, structural information from fragmentation. kuleuven.be |
| GC-MS | Electron Ionization (EI) | Identification of volatile impurities and by-products. | High-resolution separation, reproducible fragmentation patterns for library matching. |
| LC-NMR | ¹H, ¹³C, 2D-NMR spectroscopy | Unambiguous structural elucidation of unknown compounds. nih.gov | Provides complete structural information without the need for sample isolation. |
Advanced Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening in Academic Settings
For the discovery of new therapeutic agents, high-throughput screening (HTS) is employed to test large libraries of compounds for biological activity. Spectrophotometric (absorbance-based) and fluorometric (fluorescence-based) assays are the dominant methods in HTS due to their sensitivity, speed, and amenability to automation. nih.gov
Developing an assay for a target interacting with this compound would involve several strategies:
Spectrophotometric Assays: These assays measure changes in light absorbance. A common approach is an enzyme-linked immunosorbent assay (ELISA), where a target protein is immobilized and binding of a ligand (or its competitor) is detected by an antibody conjugated to an enzyme that produces a colored product. Another strategy involves using reporter enzymes whose activity is modulated by the binding of the test compound to its target.
Fluorometric Assays: Fluorescence-based assays are generally more sensitive than absorbance assays. nih.gov A time-resolved fluorescence (TRF) receptor binding assay could be developed, which is a non-radioactive alternative for screening receptor antagonists. nih.gov This involves using a fluorescently labeled ligand that binds to the target receptor. A test compound like this compound would compete with the fluorescent ligand for binding, leading to a decrease in the fluorescence signal. The use of fluorogenic dyes, which become fluorescent upon reacting with a specific analyte or changing their environment, can also simplify assay design and improve signal-to-noise ratios. nih.gov
The development of such assays is crucial for academic research, allowing for the rapid screening of derivatives of this compound to explore structure-activity relationships (SAR) and identify lead compounds for further development.
| Assay Type | Principle | Measurement | Suitability for this compound |
|---|---|---|---|
| Competitive ELISA (Spectrophotometric) | Competition between the test compound and an enzyme-labeled ligand for a target protein. | Change in absorbance of a chromogenic substrate. | Applicable if the target protein can be immobilized and a suitable labeled competitor is available. |
| Time-Resolved Fluorescence (TRF) Binding Assay | Competition between the test compound and a fluorescently-labeled ligand for a receptor. nih.gov | Decrease in time-resolved fluorescence signal. | High-sensitivity method ideal for screening receptor antagonists in an academic HTS setting. |
| Fluorogenic Probe Displacement Assay | Displacement of a fluorogenic probe from the binding site of a target protein by the test compound, causing a change in fluorescence. | Increase or decrease in fluorescence intensity or polarization. | A sensitive, homogeneous assay format that does not require washing steps. nih.gov |
Role of 1 4 Chloro Benzyl Piperidin 4 Ol As a Chemical Probe or Synthetic Building Block
Utility in Chemical Biology as a Tool for Target Validation and Deconvolution
While not extensively documented as a standalone chemical probe, the structural framework of 1-(4-chloro-benzyl)-piperidin-4-ol is representative of scaffolds used to develop tools for target validation and deconvolution in chemical biology. The piperidine (B6355638) core is a key feature in molecules designed to interact with specific biological targets, thereby helping to elucidate their functions.
For instance, derivatives based on the piperidine scaffold have been developed as CD4-mimetic compounds that bind to the gp120 envelope glycoprotein (B1211001) of the HIV-1 virus. nih.gov These molecules induce conformational changes in gp120, exposing vulnerable epitopes that can be recognized by antibodies, thus sensitizing infected cells to antibody-dependent cellular cytotoxicity. nih.gov Similarly, the piperidine nucleus is considered a highly promising scaffold for developing therapeutic agents for neurodegenerative conditions like Alzheimer's disease, with various derivatives being synthesized to target key proteins implicated in the disease pathway. nih.gov
The value of a compound like this compound in this context lies in its potential to serve as a starting point or a control compound in such studies. By modifying its structure—for example, by altering the substitution on the benzyl (B1604629) ring or derivatizing the hydroxyl group—researchers can systematically probe the structure-activity relationships (SAR) of a particular biological interaction. This process is crucial for validating whether a specific protein or pathway is a viable drug target.
Application as an Intermediate in the Synthesis of More Complex Organic Molecules
The primary and most well-established role of this compound is as a synthetic building block. cymitquimica.com Chemical suppliers categorize it as a versatile small molecule scaffold, making it available for the construction of more complex organic molecules for drug discovery and materials science. cymitquimica.com The N-benzyl group often serves as a protecting group for the piperidine nitrogen, which can be readily removed at a later synthetic stage to allow for further functionalization.
The core structure, 4-hydroxypiperidine, is a key intermediate in the synthesis of several important pharmaceuticals. For example, the related compound 4-(4-chlorophenyl)-piperidin-4-ol is a critical precursor to the well-known drugs Loperamide, an anti-diarrheal agent, and Haloperidol, an antipsychotic medication. The synthesis of these molecules often involves the initial construction of the substituted piperidine ring, which is then elaborated to the final active pharmaceutical ingredient.
The utility of this compound in multi-step synthesis is highlighted by the reactivity of its functional groups. The secondary alcohol at the C4 position can be oxidized to a ketone (a piperidone), which is a common precursor for introducing further diversity. Alternatively, the hydroxyl group can be used as a nucleophile or be replaced by other functional groups to build out the molecular structure. The presence of the 4-chlorobenzyl group can also influence the molecule's properties and interactions during the synthetic sequence.
Design of Bioconjugates and Activity-Based Probes (ABPs)
Activity-based probes (ABPs) are powerful chemical tools used to profile the functional state of enzymes and other proteins directly in complex biological systems. While there are no widespread reports of this compound itself being used as an ABP, its piperidine scaffold is highly relevant to the design of such probes. plos.orgthieme-connect.com
The design of an ABP typically requires three key components: a reactive group that covalently binds to the target protein, a recognition element that directs the probe to a specific class of proteins, and a reporter tag (e.g., a fluorophore or biotin) for detection and analysis. The this compound structure provides a robust framework that can be systematically modified to incorporate these elements.
Attachment of Reporter Tags: The hydroxyl group at the 4-position serves as a convenient chemical handle. It can be derivatized to attach a linker connected to a reporter tag, such as an azide (B81097) or alkyne for use in "click chemistry" bioorthogonal reactions.
Introduction of Reactive Groups: The piperidine ring or the benzyl group can be functionalized with electrophilic "warheads" designed to react with nucleophilic residues in an enzyme's active site.
Scaffold for Recognition: The piperidine ring itself can act as a recognition element. For example, piperidine-based structures have been incorporated into inhibitors targeting HIV-1 protease, where the scaffold fits into specific pockets of the enzyme. plos.org
By leveraging the piperidine core, chemists can design libraries of ABPs to explore enzyme families like proteases or hydrolases, making scaffolds like this compound valuable starting points for probe development.
Contribution to Screening Libraries for Academic High-Throughput Screening (HTS) Efforts
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of chemical compounds for activity against a specific biological target. The success of an HTS campaign is highly dependent on the quality and diversity of the compound library being screened.
This compound is commercially available from suppliers of building blocks and bioactive small molecules, indicating its inclusion in collections that are used to assemble screening libraries. cymitquimica.comsigmaaldrich.com The structural features of this compound make it a desirable entry in such libraries:
Scaffold Diversity: The piperidine core is a privileged scaffold in medicinal chemistry, meaning it is frequently found in approved drugs. thieme-connect.com Including such scaffolds in HTS libraries increases the probability of finding hits with favorable drug-like properties.
Three-Dimensionality: Unlike flat aromatic compounds, the chair conformation of the piperidine ring provides a distinct three-dimensional shape, which can lead to more specific and higher-affinity interactions with the complex surfaces of protein targets.
Drug-Like Properties: The molecule conforms to general guidelines for drug-likeness, such as Lipinski's Rule of Five, which predict oral bioavailability.
Academic HTS centers and pharmaceutical companies often purchase collections of such building blocks to create their own unique screening decks or to perform fragment-based screening. The presence of this compound and its analogs in these foundational collections contributes to the broad chemical space explored in the search for new therapeutic leads.
Future Research Directions and Unexplored Avenues for 1 4 Chloro Benzyl Piperidin 4 Ol
Exploration of Novel Biological Targets Based on Molecular Insights
The piperidine (B6355638) nucleus is a well-established scaffold in a multitude of bioactive compounds and pharmaceuticals. scielo.br The specific structural motifs of 1-(4-Chloro-benzyl)-piperidin-4-ol—namely the piperidin-4-ol group, the tertiary amine, and the halogenated benzyl (B1604629) ring—suggest a high potential for biological activity. Research into structurally related compounds has shown that the inclusion of an electron-withdrawing group, such as a chloro substituent on the benzyl ring, can markedly increase analgesic and anti-inflammatory activities. nih.gov This provides a strong rationale for investigating this compound against biological targets implicated in pain and inflammation pathways.
Future research should prioritize screening this compound against a panel of relevant receptors and enzymes. Molecular docking and computational modeling can serve as initial steps to predict binding affinities and guide experimental assays, thereby streamlining the discovery process.
| Target Class | Specific Examples | Rationale for Investigation |
|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Opioid, Cannabinoid, or Adrenergic Receptors | The piperidine scaffold is common in GPCR ligands. The compound's structure suggests potential modulation of receptors involved in neurotransmission and pain signaling. |
| Enzymes | Cyclooxygenase (COX-1/COX-2), Lipoxygenase (LOX) | Based on the enhanced anti-inflammatory activity of related compounds with electron-withdrawing groups. nih.gov |
| Ion Channels | Voltage-gated sodium or calcium channels | Many local anesthetics and analgesics with amine structures target ion channels to block nerve impulses. |
| Sigma Receptors (σ1 and σ2) | - | A wide range of piperidine-containing compounds are known to be high-affinity sigma receptor ligands, which are implicated in various neurological disorders and cancer. |
Development of Highly Efficient and Sustainable Synthetic Methodologies
The availability of this compound for extensive research is contingent upon efficient and scalable synthetic routes. While standard methods for N-alkylation of piperidines are known, future work could focus on developing more sustainable and atom-economical processes. A common approach involves the reduction of the corresponding ketone, 1-(4-chlorobenzyl)piperidin-4-one. googleapis.com Alternative strategies could provide higher yields, use greener solvents, or require fewer purification steps.
Exploring novel cyclization techniques, such as the Niobium(V) chloride (NbCl5) mediated aza-Prins cyclization, could offer new pathways to the core piperidine structure. rasayanjournal.co.in Furthermore, optimizing reaction conditions through high-throughput screening or adapting multi-step syntheses from related molecules can lead to significant process improvements. scielo.br For instance, methods like catalytic N-debenzylation could be adapted for strategic modifications of related piperidine intermediates. researchgate.net
| Synthetic Strategy | Key Reagents / Catalysts | Potential Advantages | Reference |
|---|---|---|---|
| Reductive Amination | Piperidin-4-ol, 4-chlorobenzaldehyde (B46862), NaBH(OAc)₃ | One-pot reaction, generally high yields. | General Method |
| N-Alkylation | Piperidin-4-ol, 4-chlorobenzyl chloride, K₂CO₃ | Straightforward, uses readily available starting materials. | chemicalbook.com |
| Reduction of Piperidin-4-one | 1-(4-chlorobenzyl)piperidin-4-one, LiAlH₄ or NaBH₄ | Provides access from a stable ketone precursor. googleapis.com | googleapis.com |
| Hydrogenation of Precursor | 1-benzyl-4-(4-chlorophenyl)-4-piperidinol, H₂, Pd/C | Catalytic method that can be selective. chemicalbook.com | chemicalbook.com |
| Novel Cyclization Routes | NbCl₅-mediated reactions | Potential for novel substitution patterns and stereocontrol. rasayanjournal.co.in | rasayanjournal.co.in |
Integration with Emerging Technologies in Chemical Research (e.g., Machine Learning, Artificial Intelligence)
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. mdpi.comunipg.it These technologies can be leveraged to accelerate research on this compound significantly. ML models can be trained on large chemical datasets to predict various properties of new molecules, optimize reaction conditions, and even propose novel synthetic pathways. beilstein-journals.org
For this specific compound, ML could be applied in several ways:
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models could predict the biological activity of the compound against various targets, helping to prioritize the experimental work outlined in section 10.1. mdpi.com
Synthesis Optimization: AI platforms can analyze vast reaction databases to suggest optimal conditions (catalyst, solvent, temperature) for the synthesis of this compound, aiming for improved yield, reduced waste, and lower cost. beilstein-journals.org
Analogue Design: Generative models can design novel analogues of the parent compound with potentially enhanced potency or improved pharmacokinetic profiles, expanding the chemical space for discovery. mdpi.com
| Application Area | ML/AI Approach | Specific Goal |
|---|---|---|
| Biological Activity Prediction | Classification/Regression Models (e.g., Random Forest, SVM) | Predict binding affinity to targets like GPCRs or enzymes to guide screening. |
| Retrosynthesis Planning | Transformer-based Neural Networks | Propose novel and efficient synthetic routes from simple precursors. |
| Reaction Condition Optimization | Bayesian Optimization, Reinforcement Learning | Identify the optimal set of reaction parameters to maximize synthetic yield and purity. |
| De Novo Molecular Design | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs) | Generate new piperidine derivatives with predicted superior biological or material properties. |
Theoretical Applications in Interdisciplinary Scientific Fields and Materials Science
Beyond its potential in medicinal chemistry, the unique structure of this compound makes it a candidate for exploration in other scientific domains, particularly materials science and organocatalysis. The combination of a hydrogen-bond-donating hydroxyl group, a hydrogen-bond-accepting tertiary amine, and a chlorophenyl ring capable of halogen bonding and π-π stacking offers a rich set of non-covalent interactions.
These features could be exploited in several ways:
Crystal Engineering: The compound could be a valuable building block for designing supramolecular architectures and co-crystals with specific network topologies and physical properties.
Materials Science: The nitrogen and oxygen atoms can act as ligands to coordinate with metal ions, suggesting its use in the synthesis of novel coordination polymers or Metal-Organic Frameworks (MOFs). The chlorobenzyl group would influence the framework's porosity, stability, and functionality.
Organocatalysis: The piperidine moiety is a well-known basic organocatalyst. The 4-chlorobenzyl group could tune the catalyst's steric and electronic properties, potentially influencing the stereoselectivity and efficiency of asymmetric reactions.
| Field | Potential Role of the Compound | Key Structural Features Involved |
|---|---|---|
| Crystal Engineering | Molecular building block (synthon) | -OH (H-bond donor), -N (H-bond acceptor), Chlorophenyl (halogen bonding, π-stacking) |
| Materials Science | Organic ligand for MOFs or coordination polymers | Nitrogen and oxygen atoms as metal coordination sites |
| Organocatalysis | Asymmetric base catalyst | Piperidine nitrogen (basic site), 4-chlorobenzyl group (steric/electronic tuning) |
| Probe Development | Scaffold for fluorescent or radiolabeled probes | The piperidine core can be derivatized to attach reporter groups for imaging biological targets. |
Q & A
Q. What are the standard synthetic routes for 1-(4-Chloro-benzyl)-piperidin-4-ol, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, ester hydrolysis of precursors like 1-benzyl-3-carbethoxy-4-piperidone followed by functionalization with 4-chlorobenzyl groups is a common method . Reaction optimization involves adjusting parameters such as solvent polarity (e.g., dichloromethane), base selection (e.g., triethylamine), and temperature. Catalysts like palladium for cross-coupling or acid/base conditions for deprotection may improve yields . Purification via recrystallization or chromatography ensures high purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly - and -NMR to confirm the piperidine ring and benzyl substituents. High-Performance Liquid Chromatography (HPLC) assesses purity (>98% threshold recommended), while mass spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and aromatic C-Cl stretches .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Mandatory precautions include wearing nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified waste management services. Emergency procedures for eye exposure require 15-minute flushing with water .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound?
Discrepancies often arise from impurities or polymorphic forms. Validate purity using HPLC coupled with differential scanning calorimetry (DSC) to detect polymorphs. Solubility variations can be addressed by testing in standardized solvents (e.g., DMSO, ethanol) under controlled temperatures. Cross-referencing with databases like NIST Chemistry WebBook ensures data accuracy .
Q. What experimental strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. For receptor studies, radioligand displacement assays (e.g., -labeled competitors) can determine IC values. Pair these with molecular docking simulations (AutoDock, Schrödinger Suite) to predict binding modes and guide mutagenesis experiments .
Q. How can catalytic efficiency discrepancies in synthetic pathways be systematically addressed?
Variability in yields or enantioselectivity may stem from catalyst loading, solvent choice, or reaction time. Design a factorial experiment to test variables: e.g., screen Pd catalysts (Pd(OAc), Pd/C) in solvents (THF, DMF) at 60–100°C. Statistical tools like ANOVA identify significant factors, while in situ monitoring (e.g., FTIR) tracks intermediate formation .
Q. What methodologies are suitable for analyzing the compound’s stability under thermal or oxidative stress?
Perform accelerated stability studies using thermogravimetric analysis (TGA) to assess decomposition temperatures. Oxidative stability can be tested via exposure to HO or air, monitored by LC-MS for degradation products (e.g., chlorobenzaldehyde). For long-term storage, lyophilization under argon prevents hydrolysis .
Q. How can computational models predict the metabolic pathways or toxicity profile of this compound?
Employ in silico tools like SwissADME to predict cytochrome P450 metabolism sites. Toxicity endpoints (e.g., mutagenicity via Ames test predictions) are assessable with ProTox-II. Molecular dynamics simulations (GROMACS) model interactions with lipid bilayers to estimate blood-brain barrier permeability .
Methodological Best Practices
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
Column chromatography with silica gel (ethyl acetate/hexane gradient) effectively separates polar byproducts. For crystalline derivatives, recrystallization from ethanol/water mixtures enhances purity. Centrifugal partition chromatography (CPC) is advantageous for large-scale separations .
Q. How should researchers design dose-response studies for in vitro pharmacological assays?
Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC/IC values. Include positive controls (e.g., known inhibitors) and triplicate measurements to minimize variability. Data normalization to vehicle-treated groups and nonlinear regression analysis (GraphPad Prism) ensure robust dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
